Benzenesulfonic acid, hydroxy-, monosodium salt
Overview
Description
Synthesis Analysis
The synthesis of "Benzenesulfonic acid, hydroxy-, monosodium salt" involves various chemical reactions, including the bromimetry method for detecting its content. L. Chao (2009) established a simple and accurate bromimetry method for measuring the concentration of this compound, highlighting its precision and simplicity for quantification purposes (L. Chao, 2009).
Molecular Structure Analysis
The molecular structure of "Benzenesulfonic acid, hydroxy-, monosodium salt" has been analyzed through crystal structure analysis. Anwar et al. (2000) prepared a series of ionic salts related to benzenesulfonic acid and performed X-ray structure analysis, revealing their crystallization into noncentrosymmetric structures (Anwar et al., 2000).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including adsorption and hydroxylation. Studies by U. Jáuregui-Haza et al. (2001) on the adsorption of benzenesulfonic acid and its salts on silica showed significant adsorption behavior, providing insights into its chemical properties and potential applications in purification processes (U. Jáuregui-Haza et al., 2001).
Physical Properties Analysis
The physical properties of "Benzenesulfonic acid, hydroxy-, monosodium salt" have been extensively studied. For instance, the study by M. A. Shcherbina et al. (2014) on the mesophase structure of alkali salts of benzenesulfonic acid elucidates the effect of cation size on the material's phase behavior and physical properties, revealing systematic transformations and the stability of various thermotropic mesophases (M. A. Shcherbina et al., 2014).
Chemical Properties Analysis
Research into the chemical properties of "Benzenesulfonic acid, hydroxy-, monosodium salt" includes studies on its degradation and interaction with other chemicals. Shoniya Thomas et al. (2020) investigated the sonochemical degradation of benzenesulfonic acid, demonstrating the potential for its degradation in aqueous media and elucidating the mechanisms involved, which has significant implications for environmental remediation and waste treatment (Shoniya Thomas et al., 2020).
Scientific Research Applications
Environmental and Biological Applications
Benzenesulfonic acid, hydroxy-, monosodium salt, finds applications across various fields of scientific research, particularly focusing on environmental and biological domains. This compound is notably absent in direct mentions within the provided literature. However, insights into related compounds and methodologies indicate the potential utility and relevance of benzenesulfonic acid derivatives in scientific studies.
Advanced Oxidation Processes (AOPs) : Persulfate-based advanced oxidation processes have been highlighted as promising for water treatment, capable of degrading a wide range of organic pollutants. While persulfate itself is the focus, benzenesulfonic acid derivatives could potentially participate in similar redox reactions due to their structural properties, suggesting an area for further exploration in environmental remediation efforts (Lee, von Gunten, & Kim, 2020).
Biodegradation of Hydrocarbons : The study of microbes involved in the anaerobic degradation of BTEX hydrocarbons in groundwater showcases the significance of understanding microbial interactions with complex organic compounds. Benzenesulfonic acid, hydroxy-, monosodium salt, shares structural similarities with BTEX components, suggesting its potential as a subject in bioremediation studies (Lueders, 2016).
Supramolecular Chemistry : The versatility of benzene-1,3,5-tricarboxamide demonstrates the potential for benzenesulfonic acid derivatives in nanotechnology and polymer processing. Given the structural adaptability of these compounds, they could serve as building blocks for designing new materials with tailored properties (Cantekin, de Greef, & Palmans, 2012).
Starch Modification and Functionality : Acid hydrolysis, a chemical modification process, significantly alters the structural and functional properties of starch without disrupting its granular morphology. This methodology could potentially apply to benzenesulfonic acid, hydroxy-, monosodium salt, for modifying its properties for specific industrial applications, pointing towards its role in material science (Wang & Copeland, 2015).
Safety And Hazards
properties
IUPAC Name |
sodium;2-hydroxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXAGSNYHSQSRC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891714 | |
Record name | Sodium o-phenolsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Dihydrate: White odorless solid; [Merck Index] White odorless crystals; [Eastman Chemical MSDS] | |
Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium phenolsulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17642 | |
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Product Name |
Benzenesulfonic acid, hydroxy-, monosodium salt | |
CAS RN |
1300-51-2, 51368-26-4 | |
Record name | Monosodium phenolsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium O-phenolsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051368264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium o-phenolsulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydroxybenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM O-PHENOLSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG77NIL0M5 | |
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